molecular formula C17H17N3O B028413 10-氧米氮平(米氮平杂质 F) CAS No. 191546-97-1

10-氧米氮平(米氮平杂质 F)

货号 B028413
CAS 编号: 191546-97-1
分子量: 279.34 g/mol
InChI 键: RZDFSDWHGNDESU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Mirtazapine, and by extension its impurities such as 10-Oxo Mirtazapine, involves complex organic reactions. Mirtazapine has a tetracyclic chemical structure belonging to the piperazinoazepine group of compounds. The synthesis process has been explored through various methods reported in the literature, aiming to improve yield and reduce the formation of undesired impurities. Notably, the synthesis involves steps such as nucleophilic ring-opening reactions, chlorination, cyclization, nucleophilic substitution, hydrolysis, reduction, and final cyclization, starting from styrene oxide and N-methylethanolamine as the starting materials (Wu Fan-hong, 2006).

Molecular Structure Analysis

The molecular structure of 10-Oxo Mirtazapine, like Mirtazapine, consists of a complex tetracyclic framework. Detailed molecular structure analyses, including X-ray diffraction, have provided insights into the arrangement of atoms within the molecule and its salts. Such studies contribute to understanding the molecular interactions and stability of the compound (B. Sarma et al., 2011).

Chemical Reactions and Properties

10-Oxo Mirtazapine participates in chemical reactions typical of its functional groups. Its reactivity and interaction with other compounds, including its behavior in forming salts and molecular salts with various carboxylic acids, have been studied to optimize its physical and chemical properties for potential therapeutic uses or during its synthesis process.

Physical Properties Analysis

The physical properties of 10-Oxo Mirtazapine, including solubility, melting point, and stability, are crucial for its handling and formulation. The molecular salts of Mirtazapine have shown improved solubility and stability, which is significant for the drug's bioavailability and effectiveness. Such properties are determined using techniques like differential scanning calorimetry and thermogravimetric analysis (A. Sarkar & S. Rohani, 2015).

科学研究应用

药理特征和治疗潜力

米氮平因其独特的去甲肾上腺素能和特异性 5 羟色胺能抗抑郁药 (NaSSA) 机制而闻名,其在重度抑郁症和其他精神疾病中的疗效已得到广泛研究。其药效学特性表现为拮抗中枢 α2-肾上腺素能自身和异质受体,以及阻断 5-HT2 和 5-HT3 受体,这些特性支撑了其抗抑郁活性。与其他抗抑郁药相比,该药物耐受性良好,具有独特的副作用特征,尤其没有性功能障碍,并且诱发癫痫的可能性低,使其成为不同患者群体的有吸引力的选择 (Croom、Perry 和 Plosker,2009)(Davis 和 Wilde,1996)

临床疗效和安全性

米氮平已显示出治疗重度抑郁症的显着疗效,起效迅速,耐受性良好。研究表明它在焦虑症、强迫症和精神分裂症的辅助治疗中具有潜在应用。其药代动力学优势进一步支持了其临床应用价值,包括缺乏明显的药物-药物相互作用和易于给药 (Fawcett 和 Barkin,1998)(Holm 和 Markham,1999)

新应用

新出现的证据表明米氮平的潜力超出了其治疗抑郁症的主要适应症。它对去甲肾上腺素能和 5 羟色胺能神经传递的药理作用使其成为探索其在慢性疼痛管理中的用途的候选药物,可能也适用于兽医学,突出了其广泛的治疗潜力 (Giorgi 和 Owen,2012)

比较疗效

比较研究已将米氮平与其他抗抑郁药(如 SSRI 和三环类抗抑郁药)并列,在疗效和安全性方面进行了比较。其独特的药理作用有助于其有效治疗重度抑郁症,且具有较少的典型 SSRI 相关副作用,为对其他治疗反应不充分的患者提供了极具吸引力的替代方案 (Thompson,1999)

安全和危害

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

属性

IUPAC Name

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-19-9-10-20-15(11-19)12-5-2-3-6-13(12)16(21)14-7-4-8-18-17(14)20/h2-8,15H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDFSDWHGNDESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3C(=O)C4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573884
Record name 2-Methyl-1,3,4,14b-tetrahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-10(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Oxo Mirtazapine (Mirtazapine Impurity F)

CAS RN

191546-97-1
Record name 1,3,4,14b-Tetrahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-10(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191546-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Oxo mirtazapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191546971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1,3,4,14b-tetrahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-10(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,4a-tetrathydro-3-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-9(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-KETOMIRTAZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6BQ3WH3L4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Oxo Mirtazapine (Mirtazapine Impurity F)
Reactant of Route 2
Reactant of Route 2
10-Oxo Mirtazapine (Mirtazapine Impurity F)
Reactant of Route 3
10-Oxo Mirtazapine (Mirtazapine Impurity F)
Reactant of Route 4
10-Oxo Mirtazapine (Mirtazapine Impurity F)
Reactant of Route 5
10-Oxo Mirtazapine (Mirtazapine Impurity F)
Reactant of Route 6
10-Oxo Mirtazapine (Mirtazapine Impurity F)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。